Lariatin A is a naturally occurring cyclic peptide with potent anti-mycobacterial activity. It is produced by the Gram-positive bacterium Rhodococcus jostii K01-B0171 [, ]. This compound belongs to the lasso peptide family, characterized by a unique "lasso" structure [, , ]. This structural motif contributes to its stability and biological activity.
Lariatin A consists of 18 L-amino acid residues arranged in a distinctive lasso-like conformation [, ]. This structure features a tail segment (Trp9-Pro18) that threads through a macrolactam ring formed by the head segment (Gly1-Glu8) []. This threading occurs due to an isopeptide bond between the γ-carboxyl group of Glu8 and the α-amino group of Gly1 [, ]. The lasso structure is crucial for the peptide's stability and biological activity. Nuclear Magnetic Resonance (NMR) studies have been instrumental in elucidating the three-dimensional structure of Lariatin A [].
While the precise mechanism of action of Lariatin A remains to be fully elucidated, research suggests that its anti-mycobacterial activity is linked to specific amino acid residues within its structure [, ]. Substitution of Lysine at position 17 (Lys17) has been shown to significantly impact its inhibitory effects on mycobacterial growth []. Further investigations are necessary to pinpoint the exact molecular targets and pathways affected by Lariatin A within mycobacterial cells.
The primary application of Lariatin A in scientific research lies in its potent anti-mycobacterial activity, specifically against Mycobacterium tuberculosis [, , ]. Its unique structure and mechanism of action make it a promising candidate for the development of novel anti-tuberculosis drugs. Additionally, Lariatin A serves as a valuable tool in studying mycobacterial biology and identifying new therapeutic targets. For instance, it has been employed in silkworm infection models to evaluate the efficacy of anti-mycobacterial compounds [].
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2